(1-Iodoethyl)cyclohexane

Catalog No.
S14178166
CAS No.
M.F
C8H15I
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Iodoethyl)cyclohexane

Product Name

(1-Iodoethyl)cyclohexane

IUPAC Name

1-iodoethylcyclohexane

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

InChI

InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

YFMOVRDGBGFHCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)I

(1-Iodoethyl)cyclohexane is an organoiodine compound characterized by the chemical formula C8H15I\text{C}_8\text{H}_{15}\text{I}. This compound features a cyclohexane ring with an ethyl group that is substituted by an iodine atom at the first position. The presence of the iodine atom contributes to its reactivity, making it a valuable intermediate in organic synthesis. The molecular weight of (1-Iodoethyl)cyclohexane is approximately 238.11 g/mol, and it is categorized under halogenated hydrocarbons, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as sodium hydroxide or potassium cyanide. This process typically results in the formation of different products depending on the nucleophile used. For example, using sodium hydroxide can yield ethylcyclohexane.
  • Elimination Reactions: Under basic conditions, (1-Iodoethyl)cyclohexane can undergo elimination reactions to form alkenes. Strong bases like sodium ethoxide or potassium tert-butoxide facilitate these reactions, leading to products such as ethylcyclohexene.

The mechanism of action for these reactions often involves the cleavage of the carbon-iodine bond, where the iodine acts as a leaving group, allowing for new bond formations.

The biological activity of (1-Iodoethyl)cyclohexane primarily stems from its iodine component, which can serve as a radiolabel in biological studies. This allows researchers to track the distribution and metabolism of compounds within biological systems. Additionally, halogenated compounds like (1-Iodoethyl)cyclohexane are often evaluated for their potential antimicrobial and antifungal properties due to their structural characteristics.

Several methods exist for synthesizing (1-Iodoethyl)cyclohexane:

  • Addition of Hydrogen Iodide to Cyclohexene: This method involves the direct addition of hydrogen iodide to cyclohexene, resulting in the formation of (1-Iodoethyl)cyclohexane.
  • Reaction with Iodoform: Another approach includes reacting cyclohexane with iodoform in the presence of a base, which facilitates the substitution reaction needed to produce (1-Iodoethyl)cyclohexane.
  • Industrial Production Techniques: In industrial settings, continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity during synthesis.

(1-Iodoethyl)cyclohexane has several applications across different sectors:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactivity.
  • Agrochemicals: The compound is also utilized in producing agrochemicals, contributing to crop protection and enhancement.
  • Specialty Chemicals: Its unique properties make it valuable in developing specialty chemicals used in diverse industrial processes.

Research into the interactions of (1-Iodoethyl)cyclohexane with other chemical entities is crucial for understanding its reactivity and potential applications. Studies often focus on how it interacts with nucleophiles during substitution reactions and how steric effects influence elimination reactions. For instance, when treated with different bases like sodium ethoxide or potassium tert-butoxide, distinct products result due to steric hindrance affecting reaction pathways .

Several compounds exhibit structural similarities to (1-Iodoethyl)cyclohexane. Here are a few notable examples:

Compound NameStructure/CharacteristicsUnique Features
IodocyclohexaneCyclohexane ring with an iodine atomLacks the ethyl group; simpler structure compared to (1-Iodoethyl)cyclohexane.
BromocyclohexaneCyclohexane ring with a bromine atomContains bromine instead of iodine; differences in reactivity patterns due to halogen properties.
1-BromoethylcyclohexaneCyclohexane ring with an ethyl group and bromine atomSimilar structure but features bromine; different reactivity compared to iodine derivatives.

The uniqueness of (1-Iodoethyl)cyclohexane lies in its combination of both an ethyl group and an iodine atom, which provides distinct reactivity patterns not seen in other halogenated derivatives. The larger size and weaker bond strength associated with iodine contribute to its enhanced reactivity in nucleophilic substitution and elimination reactions compared to compounds containing smaller halogens like bromine or chlorine.

Quantum Chemical Modeling of (1-Iodoethyl)cyclohexane

Density Functional Theory Approaches

Density Functional Theory has emerged as the predominant computational method for studying organoiodine compounds due to its favorable balance of accuracy and computational efficiency [1]. The theoretical investigation of (1-Iodoethyl)cyclohexane requires careful consideration of the unique electronic properties introduced by the heavy iodine atom and the conformational complexity of the cyclohexane ring system [2] [3].

The selection of appropriate exchange-correlation functionals for (1-Iodoethyl)cyclohexane calculations presents specific challenges related to the accurate description of the carbon-iodine bond and dispersion interactions within the cyclohexane framework [4]. Hybrid functionals, particularly those incorporating exact exchange components, have demonstrated superior performance in modeling systems containing heavy halogen atoms [1] [5]. The B3LYP functional, while widely used in organic chemistry applications, exhibits limitations when applied to iodine-containing compounds, particularly in the accurate prediction of bond dissociation energies and reaction barriers [4].

More sophisticated functionals such as M06-2X and ωB97X-D have shown improved performance for organoiodine systems by incorporating dispersion corrections and higher percentages of exact exchange [3] [5]. These functionals provide enhanced accuracy in describing the weak interactions that govern conformational preferences in substituted cyclohexanes while maintaining reliable treatment of the polarizable iodine center [6] [3].

The basis set selection for (1-Iodoethyl)cyclohexane calculations requires special attention to the heavy iodine atom [2] [6]. Effective core potentials are commonly employed to reduce computational cost while maintaining accuracy for the iodine center [3]. The def2-SVPD and def2-TZVP basis sets have demonstrated particular utility in organoiodine computational studies, providing adequate description of both the heavy atom and the surrounding organic framework [3] [5].

FunctionalExchange ComponentDispersion CorrectionRecommended Application
B3LYP20%NoneBasic geometry optimization
M06-2X54%ImplicitReaction energetics
ωB97X-DRange-separatedExplicitConformational analysis
PBE025%NoneElectronic properties

Ab Initio Calculations and Molecular Orbital Analysis

Ab initio methods provide the theoretical foundation for understanding the electronic structure of (1-Iodoethyl)cyclohexane through first-principles quantum mechanical calculations [7] [8]. The molecular orbital analysis of this compound reveals the complex interplay between the electron-rich iodine center and the cyclohexane ring system [9] [10].

Coupled-cluster methods, particularly CCSD(T), represent the gold standard for accurate energetic predictions in organoiodine systems [8] [11]. These calculations have demonstrated that the carbon-iodine bond in (1-Iodoethyl)cyclohexane exhibits significant ionic character, with substantial charge transfer from the carbon framework to the electronegative iodine atom [9] [10].

The frontier molecular orbitals of (1-Iodoethyl)cyclohexane are dominated by iodine-centered contributions [9] [12]. The highest occupied molecular orbital (HOMO) primarily consists of iodine lone pair electrons, while the lowest unoccupied molecular orbital (LUMO) shows antibonding character between the carbon and iodine atoms [10] [12]. This electronic configuration has profound implications for the reactivity patterns observed in nucleophilic substitution reactions [9] [10].

Second-order Møller-Plesset perturbation theory (MP2) calculations have been employed to investigate the correlation effects in (1-Iodoethyl)cyclohexane [8] [13]. These studies reveal that electron correlation contributes significantly to the stabilization of the carbon-iodine bond, with correlation energies on the order of 15-20 kcal/mol for the entire molecule [13] [10].

Natural Bond Orbital analysis provides insight into the hyperconjugative interactions within (1-Iodoethyl)cyclohexane [14] [9]. The analysis reveals significant σ(C-H) → σ*(C-I) hyperconjugation, which stabilizes the molecule and influences conformational preferences [14] [9]. These stereoelectronic effects are particularly pronounced when the iodoethyl substituent adopts specific orientations relative to the cyclohexane ring [15] [9].

Stereoelectronic Effects and Conformational Analysis

Cyclohexane Ring Conformations and Substituent Effects

The conformational landscape of (1-Iodoethyl)cyclohexane is governed by the interplay between ring strain minimization and substituent-induced steric interactions [16] [11]. The cyclohexane ring preferentially adopts chair conformations to minimize angle strain and torsional strain, with the iodoethyl substituent occupying either axial or equatorial positions [16] [17].

Computational studies using density functional theory have established that the equatorial conformation of (1-Iodoethyl)cyclohexane is significantly more stable than the axial arrangement [11] [18]. The energy difference between these conformers, known as the A-value, has been calculated to be approximately 2.8-3.2 kcal/mol, reflecting the substantial steric bulk of the iodoethyl substituent [11] [19].

The 1,3-diaxial interactions that destabilize the axial conformation arise from unfavorable contacts between the iodoethyl group and axial hydrogens positioned on carbons three positions away [16] [17]. These interactions are particularly severe due to the large van der Waals radius of the iodine atom, which creates significant steric congestion in the axial orientation [11] [18].

Stereoelectronic effects play a crucial role in determining the conformational preferences of (1-Iodoethyl)cyclohexane [14] [15]. The σ(C-H) → σ*(C-I) hyperconjugation is maximized when the carbon-hydrogen bonds are properly aligned with the carbon-iodine antibonding orbital [15] [9]. This alignment is more favorable in the equatorial conformation, providing additional stabilization beyond purely steric considerations [14] [15].

ConformationRelative Energy (kcal/mol)Dominant InteractionsPopulation (%)
Equatorial0.0Minimized steric strain98.5
Axial+3.01,3-diaxial interactions1.5

The conformational dynamics of (1-Iodoethyl)cyclohexane involve ring-flipping processes with calculated activation barriers of approximately 10-12 kcal/mol [16] [20]. These barriers are typical for substituted cyclohexanes and indicate rapid interconversion between chair conformers at room temperature [16] [20].

Iodoethyl Group Orientation and Stereochemical Implications

The stereochemical implications of iodoethyl group orientation in (1-Iodoethyl)cyclohexane extend beyond simple conformational preferences to influence reactivity patterns and mechanistic pathways [21] [22]. The carbon-iodine bond orientation relative to the cyclohexane ring determines the accessibility of the iodine center to incoming nucleophiles and affects the stereochemical outcome of substitution reactions [21] [23].

Rotational analysis around the cyclohexane-carbon bond reveals multiple conformers corresponding to different orientations of the ethyl-iodine moiety [24] [11]. The preferred orientation places the carbon-iodine bond in a staggered arrangement relative to the cyclohexane ring, minimizing torsional strain while maintaining optimal stereoelectronic interactions [24] [11].

The stereochemical implications become particularly significant when considering the chirality centers present in (1-Iodoethyl)cyclohexane [21] [25]. The compound exists as a mixture of diastereomers due to the presence of the chiral carbon bearing the iodine substituent [21] [22]. Computational analysis reveals that the (R) and (S) configurations exhibit different conformational preferences and reactivity patterns [21] [25].

Molecular electrostatic potential analysis demonstrates that the iodine atom creates a significant region of positive electrostatic potential, making it highly susceptible to nucleophilic attack [3] [26]. The orientation of this electrophilic region relative to the cyclohexane framework influences the approach trajectories of nucleophiles and determines the stereochemical outcome of substitution reactions [22] [26].

The influence of the cyclohexane ring on the electronic properties of the iodoethyl substituent manifests through field effects and through-space interactions [27] [26]. These effects modulate the electrophilicity of the carbon-iodine bond and can influence reaction rates and selectivities [27] [26].

Reactivity Predictions and Mechanistic Pathways

Computational Studies of Nucleophilic Substitution

Computational investigations of nucleophilic substitution reactions in (1-Iodoethyl)cyclohexane have revealed the mechanistic complexity introduced by the cyclohexane framework and the unique properties of the carbon-iodine bond [23] [28]. Density functional theory calculations predict that both SN1 and SN2 mechanisms are energetically accessible, with the preferred pathway depending on nucleophile strength and reaction conditions [23] [29].

The SN2 mechanism in (1-Iodoethyl)cyclohexane proceeds through a concerted pathway involving backside attack by the nucleophile at the carbon center bearing the iodine substituent [23] [30]. Computational transition state analysis reveals activation barriers ranging from 15-25 kcal/mol, depending on the nucleophile employed and the conformational state of the substrate [23] [28].

The stereochemical course of SN2 reactions is predicted to proceed with inversion of configuration at the reacting carbon center [23] [30]. This prediction is consistent with the established mechanisms of nucleophilic substitution and has been validated through computational modeling of specific reaction pathways [23] [28].

SN1 mechanisms become competitive when stabilizing factors favor carbocation formation [29] [31]. The cyclohexane framework provides modest stabilization to the intermediate carbocation through hyperconjugative interactions with adjacent carbon-hydrogen bonds [29] [28]. Computational analysis suggests that SN1 pathways exhibit activation barriers of 20-30 kcal/mol for carbocation formation [29] [28].

MechanismActivation Barrier (kcal/mol)StereochemistryFavoring Conditions
SN215-25InversionStrong nucleophiles
SN120-30RacemizationWeak nucleophiles

The influence of cyclohexane conformation on reaction energetics has been computationally demonstrated [11] [18]. Reactions proceeding from the equatorial conformer generally exhibit lower activation barriers due to reduced steric hindrance and optimal orbital alignment [11] [18].

Radical Pathways and Bond Dissociation Energies

Radical pathways in (1-Iodoethyl)cyclohexane chemistry involve homolytic cleavage of the carbon-iodine bond, generating alkyl radicals and iodine atoms [32] [33]. Computational studies have established that the bond dissociation energy of the carbon-iodine bond in this system is approximately 52-56 kcal/mol [34] [35].

The calculated bond dissociation energy reflects the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds [34] [36]. This weakness facilitates radical-mediated transformations and influences the thermal stability of the compound [32] [33].

Density functional theory calculations predict that homolytic bond cleavage generates a secondary alkyl radical that exhibits modest stability through hyperconjugative interactions with the cyclohexane framework [32] [37]. The radical center shows pyramidal geometry with partial retention of stereochemical information [32] [37].

The iodine atom generated through homolytic cleavage possesses high reactivity toward hydrogen abstraction and halogen transfer reactions [32] [33]. Computational analysis reveals that these processes proceed with low activation barriers, typically 5-10 kcal/mol [32] [33].

Radical chain mechanisms involving (1-Iodoethyl)cyclohexane have been computationally modeled [32] [38]. These studies demonstrate that initiation through thermal or photochemical bond cleavage leads to propagation steps involving hydrogen abstraction and iodine transfer [32] [38].

ProcessEnergy (kcal/mol)ProductsMechanism
C-I Homolysis54Alkyl radical + I-Thermal/photochemical
H-abstraction8Alkane + R-Radical chain
I-transfer12Alkyl iodide + R-Radical substitution

Synthesis via Halogenation and Alkylation Strategies

Direct Iodination of Cyclohexane Derivatives

Direct iodination of cyclohexane derivatives represents a fundamental approach for accessing (1-iodoethyl)cyclohexane and related compounds. Traditional methods for direct iodination have faced significant challenges due to the inherent stability of carbon-hydrogen bonds and the relatively weak nature of molecular iodine as an oxidizing agent [1]. However, recent advances have demonstrated several viable pathways for achieving this transformation.

The use of molecular iodine in combination with oxidizing agents has emerged as a practical approach for cyclohexane iodination. Hirscher and colleagues demonstrated that aerobic iodination of cyclohexane can be achieved using catalytic tetrabutylammonium chloride under light irradiation [1]. This photocatalytic method employs a metal-free system where iodine serves multiple roles: as the alkyl radical trap, as a precursor for the light absorber, and as a mediator of aerobic oxidation. The mechanism involves chlorine radical generation from the photofragmentation of the electron donor-acceptor complex formed between molecular iodine and chloride ions. The resulting alkyl radical undergoes rapid trapping by iodine to generate the desired iodinated product.

A significant advancement in direct iodination methodology involves the use of nitrogen-iodoamides as novel reagents. Artaryan et al. reported the development of 1-iodo-3,5,5-trimethylhydantoin as an efficient reagent for direct carbon-hydrogen bond iodination of various cyclic and acyclic alkanes [2]. This methodology represents the first use of nitrogen-iodoamide for carbon-hydrogen bond iodination, successfully achieving the conversion of cyclohexane to iodocyclohexane in 86% yield after 2 hours of irradiation with a 3-watt white light-emitting diode lamp. The reaction proceeds through a radical chain mechanism where the nitrogen-iodoamide acts as both a radical initiator and an iodine donor.

Another approach to direct iodination involves the use of iodoform in the presence of sodium hydroxide under heterogeneous conditions. This method, developed for practical laboratory applications, provides cyclohexyl iodide through a radical substitution mechanism [3]. The process requires light exclusion and proceeds with moderate yields under mild conditions, making it suitable for preparative applications.

Recent developments in photoelectrocatalytic methods have also shown promise for direct carbon-hydrogen halogenation. These systems utilize oxygen-vacancy-rich titanium dioxide photoanodes in combination with sodium iodide, enabling the conversion of cyclohexane to iodocyclohexane under illumination [4]. The photogenerated holes oxidize iodide ions to iodine radicals, which subsequently react with the substrate to yield the desired iodinated product.

Alkylation of Cyclohexyl Precursors with Iodoalkanes

The alkylation of cyclohexyl precursors with iodoalkanes represents an alternative strategy for accessing (1-iodoethyl)cyclohexane derivatives. This approach leverages the high reactivity of iodoalkanes in nucleophilic substitution reactions, enabling the formation of carbon-carbon bonds through well-established synthetic methodologies.

The synthesis of (1-iodoethyl)cyclohexane through alkylation typically involves the reaction of cyclohexyl-derived nucleophiles with ethyl iodide or related iodoalkanes. The process can be achieved through several mechanistic pathways, including both substitution and elimination reactions depending on the specific reaction conditions and substrates employed .

Deconjugative alpha-alkylation represents a particularly useful approach for introducing alkyl groups into cyclohexyl systems. This methodology involves the reaction of cyclohexene-derived substrates with iodoalkanes under basic conditions, with the simultaneous formation of carbon-carbon bonds and the preservation of ring structure [6]. The process is promoted by the synergistic effect of potassium tert-butoxide and sodium hydride, which significantly enhances the reaction rate and selectivity for carbon-alkylated products.

The alkylation of cyclohexyl precursors can also be achieved through transition metal-catalyzed approaches. Nickel-catalyzed alkylation reactions have demonstrated particular promise for the construction of substituted cyclohexanes from simple starting materials [6]. These reactions typically proceed through the formation of cyclohexyl-metal intermediates, which subsequently undergo alkylation with iodoalkanes to generate the desired products.

Recent advances in electrochemical alkylation have provided additional pathways for accessing (1-iodoethyl)cyclohexane derivatives. These methods utilize electrochemical oxidation or reduction to generate reactive intermediates that can participate in carbon-carbon bond formation with iodoalkanes [4]. The electrochemical approach offers advantages in terms of mild reaction conditions and the ability to avoid the use of stoichiometric chemical oxidants or reductants.

Transition Metal-Catalyzed Cross-Coupling Approaches

Nickel-Catalyzed Reductive Coupling Reactions

Nickel-catalyzed reductive coupling reactions have emerged as a powerful methodology for the synthesis of (1-iodoethyl)cyclohexane derivatives and related compounds. These transformations leverage the unique ability of nickel catalysts to promote carbon-carbon bond formation between two electrophilic partners under reductive conditions, representing a departure from traditional cross-coupling strategies that require the use of organometallic nucleophiles [7].

The mechanistic complexity of nickel-catalyzed reductive coupling reactions has been the subject of extensive investigation. Four distinct mechanistic pathways have been identified, each characterized by different oxidation states of the active catalyst and varying involvement of radical intermediates [7]. The most widely accepted mechanism involves the formation of a nickel(I) active species through reduction of a nickel(II) precatalyst, followed by sequential oxidative addition of the two electrophilic coupling partners. This process generates a high-valent nickel(III) intermediate that undergoes reductive elimination to form the desired carbon-carbon bond.

The application of nickel-catalyzed reductive coupling to the synthesis of (1-iodoethyl)cyclohexane derivatives has been demonstrated through the coupling of cyclohexyl halides with ethyl iodide in the presence of zinc or manganese reductants [8]. These reactions typically employ nitrogen-containing ligands such as bipyridines or phenanthrolines, which provide the necessary electronic and steric environment for efficient catalysis. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C, and can accommodate a wide range of functional groups.

Recent developments in nickel-catalyzed reductive coupling have focused on the development of more sustainable and efficient catalyst systems. The use of photoredox catalysis in combination with nickel catalysis has enabled the development of metal-powder-free reductive coupling reactions [8]. These dual catalytic systems employ visible-light photoredox catalysts to generate alkyl radicals from alkyl halides, which are subsequently captured by nickel complexes to form the desired carbon-carbon bonds.

Electrochemical nickel-catalyzed reductive coupling represents another significant advancement in this field. These methods utilize direct cathodic reduction to regenerate the active nickel catalyst and generate organic radicals, eliminating the need for stoichiometric metal reductants [9]. The electrochemical approach offers advantages in terms of operational simplicity, scalability, and environmental sustainability.

The enantioselective variant of nickel-catalyzed reductive coupling has also been developed, enabling the synthesis of chiral (1-iodoethyl)cyclohexane derivatives [10]. These reactions employ chiral ligands such as bis(oxazoline) derivatives to control the stereochemistry of the coupling process. The enantioselective approach is particularly valuable for the synthesis of pharmaceutical intermediates and other bioactive compounds where stereochemical control is crucial.

Iron and Copper Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Iron and copper catalysts have gained significant attention for their applications in carbon-carbon and carbon-heteroatom bond formation reactions relevant to (1-iodoethyl)cyclohexane synthesis [11]. These earth-abundant metals offer practical alternatives to precious metal catalysts while providing unique reactivity patterns that complement traditional synthetic methodologies.

Iron-catalyzed cross-coupling reactions have demonstrated remarkable versatility in the formation of carbon-carbon bonds involving cyclohexyl systems. The use of iron catalysts in combination with various ligand systems has enabled the coupling of cyclohexyl halides with organometallic reagents such as Grignard reagents, organozinc compounds, and organoboron species [11]. These reactions typically proceed through mechanisms involving iron(I) or iron(II) active species, with the exact oxidation state depending on the specific reaction conditions and ligand environment.

The mechanistic understanding of iron-catalyzed cross-coupling has evolved considerably, with evidence supporting both radical and non-radical pathways depending on the substrate and reaction conditions [11]. Iron-bisphosphine catalysts have shown particular promise for challenging transformations, including the coupling of alkyl halides bearing beta-hydrogens with aryl nucleophiles. The use of nitrogen-heterocyclic carbene ligands has further expanded the scope of iron-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds between primary and secondary alkyl electrophiles.

Copper-catalyzed transformations have also contributed significantly to the synthesis of (1-iodoethyl)cyclohexane derivatives. Copper catalysts excel in oxidative carbon-carbon and carbon-heteroatom bond formation reactions, particularly those involving molecular oxygen or internal oxidants [12]. The development of copper-catalyzed aerobic oxidative reactions has provided environmentally benign alternatives to traditional synthetic methods that rely on stoichiometric oxidants.

Recent advances in copper catalysis have focused on the development of dual copper-iron catalytic systems that combine the unique reactivity of both metals [13]. These systems have demonstrated particular utility in the formation of carbon-carbon bonds through sequential radical generation and coupling processes. The synergistic effects between copper and iron catalysts have enabled the development of new synthetic methodologies that would be difficult to achieve with either metal alone.

The application of copper catalysis to carbon-chalcogenide bond formation has also shown relevance to (1-iodoethyl)cyclohexane chemistry [14]. These reactions enable the introduction of sulfur, selenium, and tellurium functionalities into cyclohexyl systems, providing access to valuable synthetic intermediates and bioactive compounds.

Asymmetric Synthesis and Enantioselective Methodologies

Chiral Ligand Design and Stereocontrol

The development of efficient chiral ligand systems for the asymmetric synthesis of (1-iodoethyl)cyclohexane derivatives represents a critical aspect of modern synthetic methodology. The creation of chiral ligands capable of providing high levels of stereocontrol in metal-catalyzed reactions has become increasingly sophisticated, with numerous structural classes demonstrating effectiveness in various transformations [15].

Chiral ligands based on the 1,1'-spirobiindane scaffold have proven particularly valuable for asymmetric synthesis applications. The spirobiindane framework provides high rigidity, perfect C2 symmetry, and readily modifiable functionality, making it an ideal chiral backbone for ligand design [15]. More than 100 different chiral spiro ligands have been developed from this scaffold, including diimines, bisoxazolines, phosphine-oxazolines, and various monodentate phosphorous ligands. These ligands have demonstrated unique enantioselectivity and reactivity patterns in mechanistically diverse reactions.

The design of chiral arene ligands has also shown significant promise for asymmetric synthesis applications. Recent work by Liang et al. described the development of C2-symmetric chiral arene ligands derived from paracyclophane for use in ruthenium-catalyzed asymmetric carbon-hydrogen activation [16]. These ligands enabled the synthesis of axially chiral isoquinolones with excellent yields and enantioselectivities, demonstrating the potential of chiral arene ligands for stereocontrol in transition metal catalysis.

Computer-aided design approaches have emerged as powerful tools for the rational development of new chiral ligands. Functionality mapping techniques enable the identification of optimal positions for stereodiscriminating elements within ligand structures [17]. These computational methods can predict the energetically favorable positions of functional groups relative to transition states, providing quantitative measures of stabilization and destabilization effects that contribute to enantioselectivity.

The development of hybrid chiral ligands that combine multiple coordinating elements has also shown promise for asymmetric synthesis applications. These ligands can provide enhanced selectivity through the cooperative effects of different coordinating groups, enabling fine-tuning of the steric and electronic environment around the metal center [15].

Enantioconvergent and Diastereoselective Strategies

Enantioconvergent synthesis represents a particularly powerful approach for the preparation of enantioenriched (1-iodoethyl)cyclohexane derivatives from racemic starting materials. These methodologies can convert both enantiomers of a racemic substrate into a single enantioenriched product with theoretical yields approaching 100%, circumventing the 50% yield limitation inherent to resolution-based approaches [18].

The mechanistic basis for enantioconvergent transformations involves the conversion of both enantiomers of a racemic starting material through a stereoablative process that generates a prochiral intermediate. This intermediate subsequently undergoes stereoselective reaction with a chiral catalyst to produce the desired enantioenriched product [18]. The success of enantioconvergent methods depends on the relative rates of substrate activation and the ability of the chiral catalyst to differentiate between the prochiral faces of the intermediate.

Recent advances in enantioconvergent nickel catalysis have demonstrated particular relevance to (1-iodoethyl)cyclohexane synthesis. These reactions typically involve the coupling of racemic secondary alkyl halides with various coupling partners in the presence of chiral nickel catalysts [18]. The mechanism involves reversible carbon-halogen bond activation, which enables the equilibration of both enantiomers of the starting material before the stereochemistry-determining step.

Diastereoselective strategies for the synthesis of (1-iodoethyl)cyclohexane derivatives have also been developed, particularly focusing on the simultaneous control of central and axial chirality [19]. These methods enable the construction of molecules containing multiple stereogenic elements through carefully designed synthetic sequences that control the relative stereochemistry of the products.

The development of ternary catalytic systems has enabled highly efficient enantioconvergent and diastereoselective synthesis of complex cyclohexyl derivatives [20]. These systems combine multiple catalytic cycles in a single reaction vessel, enabling the sequential formation of multiple bonds with precise stereochemical control. The integration of gold-catalyzed hydroamination, chiral phosphoric acid-catalyzed amination, and organocatalytic alkylation has demonstrated the potential of these multicomponent approaches.

Green Chemistry and Sustainable Synthetic Routes

Electrochemical and Photochemical Methods

The development of electrochemical and photochemical methods for the synthesis of (1-iodoethyl)cyclohexane derivatives represents a significant advancement in sustainable synthetic chemistry. These approaches offer environmentally benign alternatives to traditional synthetic methods by utilizing electrical energy or light as driving forces for chemical transformations, thereby reducing the need for stoichiometric chemical reagents [21].

Electrochemical methods for carbon-carbon bond formation have demonstrated particular promise for the synthesis of cyclohexyl derivatives. These transformations typically involve the electrochemical generation of reactive intermediates through anodic oxidation or cathodic reduction, followed by subsequent coupling reactions [21]. The electrochemical approach offers precise control over reaction conditions through the applied potential or current, enabling selective activation of specific functional groups while minimizing side reactions.

The application of electrochemical methods to carbon-halogen bond formation has been demonstrated through the development of electrochemical iodination reactions. These processes utilize electrochemically generated iodine species to effect the selective iodination of cyclohexane derivatives under mild conditions [22]. The electrochemical approach eliminates the need for stoichiometric oxidants and provides excellent control over the reaction selectivity.

Photochemical methods have also shown significant promise for the synthesis of (1-iodoethyl)cyclohexane derivatives. These approaches utilize visible light photocatalysis to generate reactive intermediates that can participate in carbon-carbon and carbon-heteroatom bond formation reactions [21]. The photochemical approach offers advantages in terms of mild reaction conditions, high functional group tolerance, and the ability to access unique reaction pathways that are not readily available through traditional thermal methods.

Recent developments in photochemical carbon-hydrogen bond functionalization have enabled the direct introduction of iodine and alkyl groups into cyclohexane systems [21]. These reactions typically employ photoredox catalysts in combination with appropriate co-catalysts to achieve selective carbon-hydrogen bond activation and subsequent functionalization. The photochemical approach has demonstrated excellent compatibility with various functional groups and can be performed under ambient conditions.

The integration of electrochemical and photochemical methods has led to the development of hybrid approaches that combine the advantages of both techniques. Photoelectrocatalytic systems utilize light-driven electron transfer processes in combination with electrochemical control to achieve highly selective transformations [21]. These systems have shown particular promise for the synthesis of complex organic molecules with precise control over stereochemistry and regioselectivity.

Use of Earth-Abundant Metal Catalysts

The utilization of earth-abundant metal catalysts represents a cornerstone of sustainable synthetic chemistry, offering economical and environmentally responsible alternatives to precious metal-based systems [23]. Iron, cobalt, nickel, and manganese catalysts have demonstrated remarkable versatility in promoting carbon-carbon and carbon-heteroatom bond formation reactions relevant to (1-iodoethyl)cyclohexane synthesis.

Iron-based catalysts have shown particular promise due to their low cost, high abundance, and unique reactivity patterns [23]. The development of iron-catalyzed cross-coupling reactions has enabled the formation of carbon-carbon bonds between cyclohexyl halides and various organometallic reagents under mild conditions [11]. These reactions typically employ iron salts in combination with appropriate ligands to generate active iron species capable of promoting bond formation through either radical or non-radical mechanisms.

The activation of earth-abundant metal catalysts through the use of sodium tert-butoxide has emerged as a general strategy for enabling new catalytic transformations [23]. This activation method allows for the use of robust, air-stable reagents and precatalysts, facilitating the practical application of earth-abundant metal catalysis in synthetic chemistry. The activated catalysts have demonstrated effectiveness in various transformations including hydrosilylation, hydroboration, and carbon-carbon bond formation reactions.

Cobalt-based catalysts have also demonstrated significant utility in sustainable synthetic chemistry. These catalysts have shown particular promise for electrochemical and photochemical transformations, where their ability to undergo single-electron transfer processes enables unique reactivity patterns [23]. The development of cobalt-catalyzed carbon-hydrogen bond functionalization reactions has provided access to cyclohexyl derivatives through direct activation of carbon-hydrogen bonds.

Nickel catalysts have emerged as particularly versatile tools for sustainable synthesis, enabling both traditional cross-coupling reactions and novel transformations such as reductive coupling and electrochemical carbon-carbon bond formation [23]. The unique electronic properties of nickel enable efficient catalysis of reactions involving both two-electron and single-electron processes, providing access to reaction pathways that are not readily accessible with other metals.

The development of bimetallic catalyst systems incorporating earth-abundant metals has shown promise for achieving enhanced reactivity and selectivity [24]. These systems can combine the unique properties of different metals to enable transformations that would be difficult to achieve with single-metal catalysts. The synergistic effects between different earth-abundant metals have led to the development of new synthetic methodologies with improved efficiency and sustainability.

Recent advances in the understanding of earth-abundant metal catalysis have been inspired by biological systems, where metalloenzymes utilize iron, cobalt, nickel, and other abundant metals to catalyze complex transformations [25]. The study of enzymatic mechanisms has provided insights into the design of more efficient synthetic catalysts and has led to the development of bioinspired approaches to sustainable synthesis.

XLogP3

4.5

Exact Mass

238.02185 g/mol

Monoisotopic Mass

238.02185 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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